Isopentyl Pentyl Phthalate-d4
CAS No.:
Cat. No.: VC16659662
Molecular Formula: C18H26O4
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26O4 |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 2-O-(3-methylbutyl) 1-O-pentyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C18H26O4/c1-4-5-8-12-21-17(19)15-9-6-7-10-16(15)18(20)22-13-11-14(2)3/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3/i6D,7D,9D,10D |
| Standard InChI Key | MCXWUHMDAJQKBI-NECLWFIRSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCC)C(=O)OCCC(C)C)[2H])[2H] |
| Canonical SMILES | CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C |
Introduction
Isopentyl Pentyl Phthalate-d4 is a deuterated phthalate compound, specifically a phthalate ester derived from phthalic acid and isopentyl and pentyl alcohols. It is classified under the broader category of phthalates, which are commonly used as plasticizers in various applications to enhance the flexibility, transparency, durability, and longevity of plastics. The deuterated form, denoted by the "d4" suffix, indicates that the compound contains four deuterium atoms, which are isotopes of hydrogen with an additional neutron.
Synthesis
The synthesis of Isopentyl Pentyl Phthalate-d4 involves an esterification reaction between phthalic acid and a mixture of isopentyl and pentyl alcohols. This process typically requires an acid catalyst to facilitate the reaction. The use of deuterated alcohols ensures that the resulting phthalate compound retains the deuterium labeling, which is crucial for applications in analytical chemistry and mass spectrometry.
Physical and Chemical Characteristics
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Density: Not available.
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Boiling Point: Not available.
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Melting Point: Not available.
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Flash Point: Not available.
| Property | Value |
|---|---|
| Molecular Weight | 310.42 g/mol |
| Molecular Formula | C18H22D4O4 |
| CAS Number | 1346600-89-2 |
Applications and Uses
Isopentyl Pentyl Phthalate-d4 is primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymeric materials. Its deuterated form makes it particularly valuable in research settings where precise quantification is necessary, such as in analytical chemistry and mass spectrometry.
Chemical Reactions
Isopentyl Pentyl Phthalate-d4 can undergo various chemical reactions typical of esters, including:
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Hydrolysis: The compound reacts with water to revert to its constituent acids and alcohols.
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Transesterification: Involves exchanging the alkoxy group with another alcohol, which can modify its properties for specific applications.
Stability and Handling
Isopentyl Pentyl Phthalate-d4 is stable under normal conditions but may require careful handling due to its flammable nature at elevated temperatures.
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